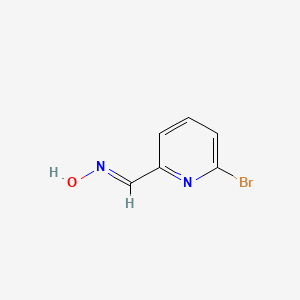
Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate is a complex organic compound with the molecular formula C24H20N2O8 and a molecular weight of 464.42 g/mol . This compound is part of the indoline family and is characterized by its two isoindolinone groups attached to a hexanedioate backbone. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate typically involves the reaction of phthalic anhydride with an appropriate diamine, followed by esterification. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or hydrochloric acid in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines or alcohols .
Applications De Recherche Scientifique
Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can affect various biochemical pathways, making it a valuable tool in research and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2,5-bis(1,3-dioxoisoindolin-2-yl)hexanedioate: Similar in structure but with slight variations in the functional groups.
Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)pentanedioate: Differing by one carbon in the backbone.
Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)butanedioate: Differing by two carbons in the backbone.
Uniqueness
What sets Dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate apart from similar compounds is its specific arrangement of functional groups, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions .
Propriétés
Numéro CAS |
1109-18-8 |
|---|---|
Formule moléculaire |
C24H20N2O8 |
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
dimethyl 2,5-bis(1,3-dioxoisoindol-2-yl)hexanedioate |
InChI |
InChI=1S/C24H20N2O8/c1-33-23(31)17(25-19(27)13-7-3-4-8-14(13)20(25)28)11-12-18(24(32)34-2)26-21(29)15-9-5-6-10-16(15)22(26)30/h3-10,17-18H,11-12H2,1-2H3 |
Clé InChI |
WCLYVNPYCVTHFL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O)N3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




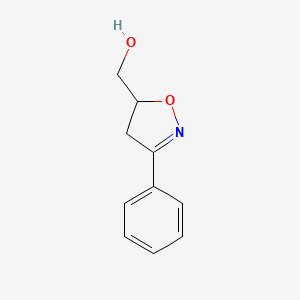
![Tetracyclo[8.2.1.0~2,9~.0~3,8~]trideca-1(12),2,4,6,8,10-hexaene](/img/structure/B14760300.png)
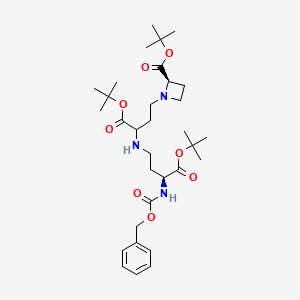


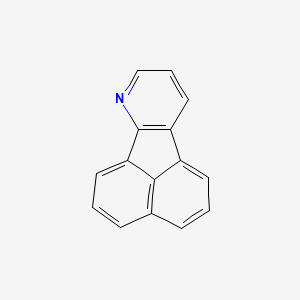

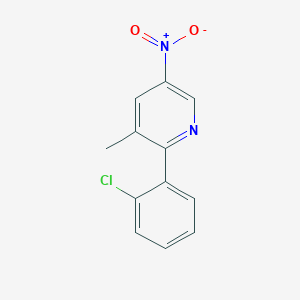

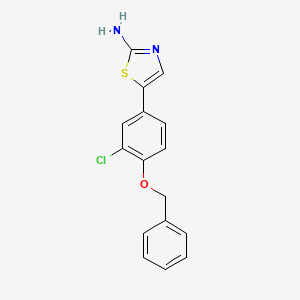
![7H-Cyclopenta[f]quinoxaline](/img/structure/B14760342.png)
